N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
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Overview
Description
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide is an aromatic amide.
Scientific Research Applications
Antibacterial Activity
N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides, a category that includes N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide, have been investigated for their antibacterial activity. A study found that certain derivatives with a 4-acyl-phenyl group exhibited significant activity against metronidazole-resistant strains of Helicobacter pylori, highlighting the importance of an acyl function for activity in this context (Chimenti et al., 2006).
Alzheimer's Disease Research
Derivatives of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have been studied for their potential in Alzheimer's disease research. Specifically, their ability to inhibit cholinesterase and BACE1, neuroprotectivity, and metal chelating abilities have been evaluated. One compound showed significant acetylcholinesterase inhibitory activity and neuroprotective effects, indicating potential utility in Alzheimer's disease research (Saeedi et al., 2020).
Anti-inflammatory Activity
In the realm of anti-inflammatory research, N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have demonstrated promising results. A series of these compounds were synthesized and evaluated for their anti-inflammatory activity. They were found to be active agents, with effects comparable to known anti-inflammatory drugs, suggesting potential applications in the treatment of inflammatory conditions (Bylov, Vasylyev, & Bilokin, 1999).
Analgesic and Diuretic Activities
Research into the analgesic and diuretic activities of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives has shown that some compounds in this class exhibit notable effects in these areas. This suggests their potential application in the development of new analgesic and diuretic agents (Artizzu et al., 1995).
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5S/c25-19-15-21(29-20-11-4-3-10-18(19)20)22(26)23-16-8-7-9-17(14-16)30(27,28)24-12-5-1-2-6-13-24/h3-4,7-11,14-15H,1-2,5-6,12-13H2,(H,23,26) |
InChI Key |
ZQWQMEGGIJJTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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